Abolition of Antifungal Activity: O-methyloxime vs. Amphotericin B Against Saccharomyces cerevisiae
The O-methyl oxime modification at C-13, which cleaves the hemiketal ring, results in a >100-fold reduction in antifungal potency compared to the parent compound Amphotericin B. In a direct head-to-head microdilution assay, the MIC for Amphotericin B O-methyloxime against S. cerevisiae was >200 µg/mL, whereas Amphotericin B exhibited an MIC of 1.7 µg/mL [1]. This demonstrates that the intact hemiketal ring is a prerequisite for antifungal activity. Notably, the C-16 (Z)-methoxime derivative, where the oxime is at a different position, retains potent antifungal activity similar to Amphotericin B, further highlighting the critical role of the C-13 position [2].
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | MIC >200 µg/mL against S. cerevisiae |
| Comparator Or Baseline | Amphotericin B: MIC 1.7 µg/mL against S. cerevisiae |
| Quantified Difference | >117.6-fold reduction in potency |
| Conditions | Broth microdilution; Sabouraud's liquid medium; described in Czerwiński et al. 1990 |
Why This Matters
This quantitative loss of function validates the compound's use as a negative control for probing the hemiketal ring's role, but disqualifies it for any antifungal screening intended to identify bioactive leads.
- [1] Czerwiński A, König WA, Sowiński P, Falkowski L, Mazerski J, Borowski E. Amphotericin B O-methyl oxime. Synthesis and biological properties. J Antibiot (Tokyo). 1990;43(9):1098-1100. View Source
- [2] Corbett DF, Dean DK, Greenlees AR, Macpherson DT. Synthesis and antifungal activity of C-16 oximino and vinyl amphotericin B derivatives. J Antibiot (Tokyo). 1995;48(6):509-515. View Source
